JK-P3
JK-P3
JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation.
Brand Name:
Vulcanchem
CAS No.:
942655-44-9
VCID:
VC0531227
InChI:
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
SMILES:
O=C(NC1=NNC(C2=CC=CC=C2)=C1)C3=CC=C(OC)C(OC)=C3
Molecular Formula:
C18H17N3O3
Molecular Weight:
323.35
JK-P3
CAS No.: 942655-44-9
Inhibitors
VCID: VC0531227
Molecular Formula: C18H17N3O3
Molecular Weight: 323.35
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 942655-44-9 |
---|---|
Product Name | JK-P3 |
Molecular Formula | C18H17N3O3 |
Molecular Weight | 323.35 |
IUPAC Name | 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)-benzamide |
Standard InChI | InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Standard InChIKey | QAZJUVDICQNITG-UHFFFAOYSA-N |
SMILES | O=C(NC1=NNC(C2=CC=CC=C2)=C1)C3=CC=C(OC)C(OC)=C3 |
Appearance | Solid powder |
Description | JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | JK-P3, 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)-benzamide |
Reference | 1: Kankanala J, Latham AM, Johnson AP, Homer-Vanniasinkam S, Fishwick CW, Ponnambalam S. A combinatorial in silico and cellular approach to identify a new class of compounds that target VEGFR2 receptor tyrosine kinase activity and angiogenesis. Br J Pharmacol. 2012 May;166(2):737-48. doi: 10.1111/j.1476-5381.2011.01801.x. PubMed PMID: 22141913; PubMed Central PMCID: PMC3417501. |
Last Modified | Aug 20 2021 |
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